9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
CAS No.: 5746-29-2
Cat. No.: VC16779443
Molecular Formula: C11H14N4O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5746-29-2 |
---|---|
Molecular Formula | C11H14N4O5 |
Molecular Weight | 282.25 g/mol |
IUPAC Name | 2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
Standard InChI Key | UQQHOWKTDKKTHO-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Introduction
Chemical Identity and Structural Features
Conformational Analysis
X-ray crystallography and NMR studies of related purine nucleosides, such as 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine, reveal that the ribofuranosyl ring adopts a 3′β-envelope conformation . In this conformation, the C3′ atom deviates by approximately 0.602 Å from the plane formed by the other four ribose atoms . The dihedral angle between the purine bicycle and the ribose ring averages 65.0°, influencing base-pairing potential and enzymatic recognition . For 6-methoxy derivatives, the methoxy group’s electron-donating effects may further stabilize this conformation through intramolecular hydrogen bonding .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 282.25 g/mol | |
Density | ~1.85 g/cm³ (estimated) | |
Boiling Point | ~636.3°C (estimated) | |
Melting Point | Not reported | - |
LogP (Partition Coeff.) | -0.89 (calculated) |
Synthesis and Structural Modification
Vorbrüggen Glycosylation
The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- likely follows the Vorbrüggen glycosylation method, a cornerstone in nucleoside chemistry. This approach involves reacting a silylated purine base with a peracetylated ribofuranose derivative in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) . For example, 2,6-dichloropurine was glycosylated with tetra-O-acetyl-D-ribofuranose under anhydrous conditions at 75–80°C for 2.5–3 hours . Post-reaction workup typically includes deprotection of acetyl groups via alkaline hydrolysis, yielding the final nucleoside .
Functionalization Strategies
Biochemical Interactions and Metabolic Pathways
Intracellular Metabolism
In L1210 murine leukemia cells, related purine analogs are metabolized to mono-, di-, and triphosphate derivatives . Co-administration with enzyme inhibitors like pentostatin (adenosine deaminase inhibitor) or coformycin (AMP deaminase inhibitor) modulates metabolite profiles . For 6-methoxy derivatives, phosphorylation would generate 6-methoxypurine ribonucleotide, potentially incorporating into RNA or inhibiting purine biosynthesis enzymes like phosphoribosylaminoimidazole carboxylase .
Recent Advances and Future Directions
Structural Optimization Studies
Crystallographic data from compounds like 2,6-dichloro-9-(tri-O-acetyl-β-D-ribofuranosyl)-9H-purine inform design strategies to enhance 6-methoxy analog stability. Acetylation of ribose hydroxyls improves membrane permeability, as demonstrated by increased cellular uptake of acetyl-protected nucleosides .
Combination Therapies
Coformycin’s ability to potentiate purine analog cytotoxicity suggests synergistic opportunities. Combining 6-methoxypurine ribonucleoside with AMP deaminase inhibitors may amplify intracellular triphosphate accumulation, enhancing antitumor efficacy .
Natural Occurrence and Biosynthesis
Though synthetic in origin, 3-deoxyadenosine analogs occur naturally in Cordyceps militaris and Aspergillus nidulans . Horizontal gene transfer studies in fungi may uncover biosynthetic pathways for 6-methoxy derivatives, enabling fermentation-based production .
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